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Tripropyl propane-1,2,3-tricarboxylate - 5333-54-0

Tripropyl propane-1,2,3-tricarboxylate

Catalog Number: EVT-14866324
CAS Number: 5333-54-0
Molecular Formula: C15H26O6
Molecular Weight: 302.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tripropyl propane-1,2,3-tricarboxylate is an organic compound classified as a tricarboxylic acid ester. It is derived from propane-1,2,3-tricarboxylic acid and is characterized by the presence of three propyl groups attached to the carboxylate functionalities. This compound is noted for its potential applications in various fields, including chemistry and materials science.

Source

The compound can be synthesized through several methods, primarily involving the esterification of propane-1,2,3-tricarboxylic acid with propanol. Industrially, it can be produced using batch reactions that are optimized for yield and purity under controlled conditions.

Classification

Tripropyl propane-1,2,3-tricarboxylate belongs to the class of esters and is often categorized within the broader group of plasticizers due to its ability to enhance the flexibility of polymers. Its chemical formula is C15H26O6C_{15}H_{26}O_{6} with a molecular weight of approximately 302.37 g/mol .

Synthesis Analysis

Methods

The synthesis of tripropyl propane-1,2,3-tricarboxylate can be achieved through various routes:

  1. Esterification: The most common method involves the reaction of propane-1,2,3-tricarboxylic acid with propanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions to promote complete conversion.
    Propane 1 2 3 tricarboxylic acid+3PropanolAcid CatalystTripropyl propane 1 2 3 tricarboxylate+3Water\text{Propane 1 2 3 tricarboxylic acid}+3\text{Propanol}\xrightarrow{\text{Acid Catalyst}}\text{Tripropyl propane 1 2 3 tricarboxylate}+3\text{Water}
  2. Catalytic Processes: Recent studies have explored using bifunctional catalysts to enhance yields through one-pot dehydration-hydrogenation processes . These methods can optimize reaction conditions and improve efficiency.

Technical Details

The reaction conditions for esterification typically involve heating the reactants to about 150-200 °C in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Monitoring the reaction progress can be done using techniques like gas chromatography or NMR spectroscopy.

Molecular Structure Analysis

Data

The compound exhibits a complex three-dimensional structure due to the spatial arrangement of its functional groups. Its molecular geometry influences its physical properties and reactivity.

Chemical Reactions Analysis

Reactions

Tripropyl propane-1,2,3-tricarboxylate can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, it can hydrolyze back to propane-1,2,3-tricarboxylic acid and propanol.
    Tripropyl propane 1 2 3 tricarboxylate+3WaterPropane 1 2 3 tricarboxylic acid+3Propanol\text{Tripropyl propane 1 2 3 tricarboxylate}+3\text{Water}\rightarrow \text{Propane 1 2 3 tricarboxylic acid}+3\text{Propanol}
  2. Transesterification: This involves exchanging the propanol groups with other alcohols to form different esters.
  3. Oxidation: Under oxidative conditions (e.g., using potassium permanganate), it can be converted into corresponding carboxylic acids.

Technical Details

The specific reagents and conditions for these reactions vary significantly based on desired outcomes. For example:

  • Hydrolysis typically requires water and either acidic or basic catalysts.
  • Transesterification requires an alcohol and a catalyst such as sodium methoxide.
Mechanism of Action

Process

The mechanism of action for tripropyl propane-1,2,3-tricarboxylate primarily revolves around its role as a plasticizer in polymer matrices:

  1. Interaction with Polymer Chains: The ester groups interact with polymer chains to reduce intermolecular forces.
  2. Modulation of Physical Properties: This interaction increases flexibility and workability while decreasing brittleness in materials.

Data

Studies indicate that the incorporation of tripropyl propane-1,2,3-tricarboxylate into polymers enhances their mechanical properties significantly compared to unplasticized counterparts.

Physical and Chemical Properties Analysis

Physical Properties

Tripropyl propane-1,2,3-tricarboxylate exhibits several notable physical properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Viscosity: Moderate viscosity suitable for various applications.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents but less soluble in water.
  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.

Relevant data from PubChem indicates that it has a boiling point around 300 °C and decomposes at higher temperatures .

Applications

Scientific Uses

Tripropyl propane-1,2,3-tricarboxylate finds applications across several scientific domains:

  1. Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
  2. Materials Science: Employed as a plasticizer in the production of flexible polymers such as polyvinyl chloride (PVC), enhancing their mechanical properties.
  3. Biomedical Research: Investigated for potential use in drug delivery systems due to its biocompatibility and low toxicity profile.
  4. Industrial Applications: Utilized in formulations for coatings and adhesives where flexibility is essential.
Synthesis Methodologies and Catalytic Innovations

Esterification Techniques for Tripropyl Propane-1,2,3-Tricarboxylate Production

Tripropyl propane-1,2,3-tricarboxylate (CAS 5333-54-0, C₁₅H₂₆O₆, MW 302.36 g/mol) is synthesized via esterification of propane-1,2,3-tricarboxylic acid (tricarballylic acid) with n-propanol [2] [4]. Conventional methods employ acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions, typically requiring 6-12 hours at 80-120°C. The reaction follows a triple nucleophilic substitution mechanism where each carboxylic acid group sequentially reacts with propanol, releasing water as a byproduct. Key challenges include:

  • Reversible reaction equilibrium: Necessitates azeotropic water removal or molecular sieves to drive completion
  • Thermal degradation: Risk of decarboxylation at temperatures >130°C
  • Steric hindrance: The central carboxyl group exhibits reduced reactivity due to steric constraints

Recent innovations utilize continuous-flow reactors with immobilized lipase catalysts, achieving 85-92% conversion at 70°C with residence times under 30 minutes [9]. This method eliminates discoloration issues common with mineral acid catalysts and reduces downstream purification needs.

Table 1: Standard Esterification Conditions

ParameterConventional BatchContinuous-Flow
CatalystH₂SO₄ (2-5 mol%)Immobilized lipase
Temperature110-120°C65-70°C
Reaction Time8-12 hours20-30 minutes
Conversion75-85%85-92%
Byproduct FormationHigh (darkening)Negligible

Bifunctional Catalytic Systems in One-Pot Dehydration-Hydrogenation Synthesis

A breakthrough tandem synthesis route converts citric acid to propane-1,2,3-tricarboxylic acid (PTA) derivatives via combined dehydration and hydrogenation [5]. This method employs Al₂(SO₄)₃ as a homogeneous bifunctional catalyst in water at mild conditions (150°C, 20 bar H₂), achieving near-quantitative dehydration of citric acid to aconitic acid, followed by hydrogenation to PTA. Critical innovations include:

  • Catalyst bifunctionality: Lewis acid sites (Al³⁺) facilitate dehydration, while sulfate groups stabilize reaction intermediates
  • In-situ hydrogenation: Prevents rehydration of aconitic acid intermediates
  • Solvent system: Water enables facile catalyst recovery (≥95% recuperation after crystallization)

The PTA intermediate undergoes Fischer esterification with n-propanol in a Dean-Stark apparatus, yielding tripropyl propane-1,2,3-tricarboxylate at 90% overall yield from citric acid [5]. This bypasses traditional acetylation processes for citrate esters and enhances product stability by eliminating the tertiary hydroxyl group responsible for plasticizer leaching in PVC applications.

Optimization Strategies for Industrial-Scale Batch Reactions

Scalable production requires optimization of mass transfer, catalyst distribution, and energy efficiency:

  • Hierarchical pore reactors: Silica monoliths with meso-/macropores (10–500 μm channels) enhance reagent-catalyst contact while reducing pressure drops by 50% compared to packed beds [9]
  • Reaction-separation coupling: Integration of reactive distillation during esterification improves conversion by 15-20% through continuous water removal
  • Catalyst positioning: For bifunctional Pt/zeolite systems (e.g., Pt/H-Beta-25/Bindzil), locating Pt nanoparticles exclusively on zeolite (not binder) boosts conversion to 100% versus ≤85% when dispersed on binder [6]

Industrial reactors must also address:

  • Viscosity management: Addition of 5-10% co-solvents (e.g., ethyl acetate) prevents gel formation during PTA esterification
  • Energy integration: Waste heat from exothermic hydrogenation (ΔH = –120 kJ/mol) drives esterification

Table 2: Industrial Process Intensification Techniques

StrategyImplementationEfficiency Gain
Monolithic microreactorsZrO₂-amine functionalized silica40% reduction in residence time
Evaporation-impregnationPt on H-Beta-25 zeolite (2 wt%)100% substrate conversion
Solvent-assisted mixingEthyl acetate (8 vol%) in esterification30% viscosity reduction

Comparative Analysis of Propane-1,2,3-Tricarboxylic Acid Esterification Pathways

Four principal routes yield tripropyl esters from propane-1,2,3-tricarboxylic acid (PTA):

  • Direct acid-catalyzed esterification
  • Conditions: PTA + 3n-propanol + H₂SO₄ (4 mol%), toluene, 110°C, 10h
  • Yield: 78–82%
  • Limitations: Requires excess alcohol (6:1 alcohol:acid ratio), generates acidic wastewater
  • Acyl chloride intermediation
  • Conditions: PTA → acyl chloride (SOCl₂), then n-propanol/pyridine
  • Yield: 90–94%
  • Limitations: SOCl₂ handling hazards, pyridine removal challenges
  • Enzymatic esterification
  • Conditions: Immobilized Candida antarctica lipase, 70°C, solvent-free
  • Yield: 85–88%
  • Advantages: No discoloration, minimal purification
  • Tandem dehydration-hydrogenation-esterification [5]
  • Conditions: Citric acid → PTA (Al₂(SO₄)₃/H₂O/H₂) → esterification
  • Yield: 90% (overall from citric acid)
  • Advantages: Utilizes bio-based feedstock, integrated catalyst recovery

Table 3: Esterification Pathway Performance Metrics

MethodAtom EconomyE-factorCatalyst Turnover
Acid-catalyzed84%8.218
Acyl chloride72%12.5N/A
Enzymatic91%1.82,300
Tandem synthesis89%3.1135 (Al₂(SO₄)₃)

The enzymatic route exhibits the lowest environmental impact (E-factor = 1.8), while the tandem process offers superior feedstock flexibility. Bifunctional catalysts in tandem systems enable a 30% reduction in processing steps compared to linear syntheses [5] [6]. Notably, steric effects cause the central ester group in tripropyl propane-1,2,3-tricarboxylate to form 25% slower than terminal esters, necessitating reaction design accommodating kinetic differences [4].

Properties

CAS Number

5333-54-0

Product Name

Tripropyl propane-1,2,3-tricarboxylate

IUPAC Name

tripropyl propane-1,2,3-tricarboxylate

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

InChI

InChI=1S/C15H26O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h12H,4-11H2,1-3H3

InChI Key

WHOYOHVCRFPPSQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(CC(=O)OCCC)C(=O)OCCC

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